molecular formula C16H10N4O B12883132 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile CAS No. 78563-60-7

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12883132
CAS No.: 78563-60-7
M. Wt: 274.28 g/mol
InChI Key: XOZGFVVIJIHNCC-UHFFFAOYSA-N
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Description

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a furan ring, a phenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carbaldehyde with phenylhydrazine can form an intermediate, which upon further reaction with malononitrile and ammonium acetate, yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(furan-2-yl)-1H-pyrrole-3,4-dicarbonitrile: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

    2-amino-5-(thiophen-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

    2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3-carbonitrile: Has only one nitrile group, which may alter its chemical and biological properties.

Uniqueness

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the combination of its functional groups and heterocyclic structure, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

78563-60-7

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

2-amino-5-(furan-2-yl)-1-phenylpyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C16H10N4O/c17-9-12-13(10-18)16(19)20(11-5-2-1-3-6-11)15(12)14-7-4-8-21-14/h1-8H,19H2

InChI Key

XOZGFVVIJIHNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CO3

Origin of Product

United States

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